molecular formula C23H37N5O3 B12454205 1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 299937-62-5

1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12454205
CAS No.: 299937-62-5
M. Wt: 431.6 g/mol
InChI Key: BAOMNKZJOXRHJA-UHFFFAOYSA-N
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Description

1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and cyclohexyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or cyclohexyl groups can be replaced with other functional groups. Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon.

Scientific Research Applications

1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway. These interactions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives such as:

Properties

CAS No.

299937-62-5

Molecular Formula

C23H37N5O3

Molecular Weight

431.6 g/mol

IUPAC Name

1,3-dicyclohexyl-6-hydroxy-5-(2-piperazin-1-ylethyliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C23H37N5O3/c29-21-20(17-25-13-16-26-14-11-24-12-15-26)22(30)28(19-9-5-2-6-10-19)23(31)27(21)18-7-3-1-4-8-18/h17-19,24,29H,1-16H2

InChI Key

BAOMNKZJOXRHJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCCN4CCNCC4)O

Origin of Product

United States

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